N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly as UV absorbers and stabilizers in various materials. The unique structure of this compound allows it to absorb harmful UV radiation, making it valuable in protecting materials from UV-induced degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process includes:
Formation of Benzotriazole Core: This step involves the cyclization of o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reactions: The benzotriazole core is then subjected to substitution reactions to introduce the 4-ethylphenyl and 4-methoxyphenoxy groups. These reactions often require specific catalysts and controlled conditions to ensure the desired substitution pattern.
Acetylation: The final step involves the acetylation of the substituted benzotriazole to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in polymers and coatings to protect materials from UV degradation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection and as a component in sunscreens.
Industry: Utilized in the production of UV-stabilized plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves the absorption of UV radiation. The benzotriazole core absorbs UV light, preventing it from reaching and damaging the underlying material. This absorption leads to the dissipation of energy as heat, thereby protecting the material from UV-induced degradation. The molecular targets include UV-sensitive components in polymers and biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another UV absorber with similar applications.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Used in UV stabilization of plastics and coatings.
Uniqueness
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide stands out due to its specific substitution pattern, which enhances its UV-absorbing efficiency and stability. The presence of the 4-ethylphenyl and 4-methoxyphenoxy groups provides additional stabilization and compatibility with various materials, making it a versatile and effective UV absorber.
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-3-16-4-7-18(8-5-16)27-25-21-13-6-17(14-22(21)26-27)24-23(28)15-30-20-11-9-19(29-2)10-12-20/h4-14H,3,15H2,1-2H3,(H,24,28) |
InChI Key |
SUZRQNIDDMLUBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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